molecular formula C12H12O4S2 B12071628 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid

5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid

Cat. No.: B12071628
M. Wt: 284.4 g/mol
InChI Key: KULWWZDQCCJHSD-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid is an organic compound with the molecular formula C₁₂H₁₂O₄S₂ and a molecular weight of 284.35 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid typically involves the condensation of thiophene derivatives with ethoxyphenyl compounds under controlled conditions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents such as sulfur, α-methylene carbonyl compounds, and α-cyano esters, and are conducted under acidic or basic conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically conducted under controlled temperatures and pressures to ensure the formation of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted thiophene derivatives .

Scientific Research Applications

5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid include other thiophene derivatives such as thiophene-2-sulfonic acid and 5-(3-methoxyphenyl)thiophene-2-sulfonic acid .

Uniqueness

What sets this compound apart from other similar compounds is its unique ethoxyphenyl substitution, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H12O4S2

Molecular Weight

284.4 g/mol

IUPAC Name

5-(3-ethoxyphenyl)thiophene-2-sulfonic acid

InChI

InChI=1S/C12H12O4S2/c1-2-16-10-5-3-4-9(8-10)11-6-7-12(17-11)18(13,14)15/h3-8H,2H2,1H3,(H,13,14,15)

InChI Key

KULWWZDQCCJHSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=C(S2)S(=O)(=O)O

Origin of Product

United States

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